An In-depth Technical Guide to 5-Chloro-2-ethynylpyridine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-Chloro-2-ethynylpyridine for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 5-Chloro-2-ethynylpyridine is a versatile heterocyclic compound instrumental in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Chemical Properties
5-Chloro-2-ethynylpyridine is a solid, light brown to brown compound at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below. While some experimental data is available, certain properties like boiling point and density are currently based on predicted values.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClN | [1] |
| Molecular Weight | 137.57 g/mol | [1] |
| CAS Number | 1196153-33-9 | [1] |
| Appearance | Light brown to brown solid | [1] |
| Predicted Boiling Point | 193.1 ± 25.0 °C | [1] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | [1] |
| Storage | Store in an inert atmosphere, preferably in a freezer at -20°C.[1] |
Spectroscopic Data
Detailed spectroscopic information is crucial for the unambiguous identification and characterization of 5-Chloro-2-ethynylpyridine. The following are expected spectral characteristics.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 5-Chloro-2-ethynylpyridine in a suitable deuterated solvent (e.g., CDCl₃) would be expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal for the acetylenic proton. The chemical shifts (δ) are influenced by the electronegativity of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the anisotropic effect of the ethynyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon-13 NMR spectrum will provide information on the seven carbon atoms in the molecule. The two carbons of the ethynyl group will appear in the characteristic region for sp-hybridized carbons. The five carbons of the pyridine ring will have distinct chemical shifts influenced by the chloro and ethynyl substituents and the ring nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-2-ethynylpyridine is characterized by specific absorption bands that correspond to the vibrational frequencies of its functional groups. Key expected peaks include:
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C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.
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C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.
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C-H stretch (aromatic): Bands in the region of 3000-3100 cm⁻¹.
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C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Synthesis and Reactivity
5-Chloro-2-ethynylpyridine is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions to construct more complex molecules.
Synthesis of 5-Chloro-2-ethynylpyridine
A common synthetic route to 5-Chloro-2-ethynylpyridine involves the Sonogashira coupling of a dihalopyridine precursor, such as 2,5-dichloropyridine, with a protected acetylene source, followed by deprotection.
Sonogashira Coupling Reactions
The terminal alkyne functionality of 5-Chloro-2-ethynylpyridine makes it an ideal substrate for Sonogashira cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing complex molecular scaffolds.
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Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), 5-Chloro-2-ethynylpyridine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).
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Solvent and Base: Add a suitable degassed solvent (e.g., tetrahydrofuran, dioxane, or N,N-dimethylformamide) and a base (e.g., triethylamine or diisopropylethylamine).
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Reaction Conditions: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery
The unique structural features of 5-Chloro-2-ethynylpyridine, particularly the presence of a reactive ethynyl group and a substituted pyridine ring, make it a valuable synthon in the development of novel therapeutic agents.
Role in MCT4 Inhibition
A notable application of 5-Chloro-2-ethynylpyridine is its use as a key building block in the synthesis of a highly selective inhibitor of the Monocarboxylate Transporter 4 (MCT4).[3] MCT4 is a crucial protein involved in lactate transport in highly glycolytic cells, such as those found in many types of cancer.[3][4] By exporting lactate, MCT4 helps maintain the pH balance within cancer cells, allowing them to sustain high rates of glycolysis and proliferation.
Inhibition of MCT4 leads to an accumulation of intracellular lactate, which can disrupt cellular metabolism and induce cell death.[4] Therefore, MCT4 has emerged as a promising target for cancer therapy. The inhibitor synthesized using 5-Chloro-2-ethynylpyridine has been shown to effectively block lactate efflux and reduce the viability of cancer cells that have high levels of MCT4 expression.[3]
Potential as a Kinase Inhibitor Scaffold
The pyridine and ethynyl moieties are common features in many kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The rigid ethynyl linker can be used to position other functionalities to interact with specific pockets within the kinase domain, potentially leading to high potency and selectivity. While specific kinase inhibitors directly incorporating an unsubstituted 5-Chloro-2-ethynylpyridine are not extensively documented, its derivatives are promising candidates for the development of novel inhibitors targeting various kinases implicated in cancer and other diseases.
Safety Information
5-Chloro-2-ethynylpyridine is classified as a warning-level hazard. It is reported to cause serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
References
- 1. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 2. Frontiers | MCT4 inhibition attenuates inflammatory response to Mycobacterium avium paratuberculosis infection and restores intestinal epithelial integrity in vitro [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. Inhibition of Hypothalamic MCT4 and MCT1–MCT4 Expressions Affects Food Intake and Alters Orexigenic and Anorexigenic Neuropeptide Expressions - PMC [pmc.ncbi.nlm.nih.gov]


